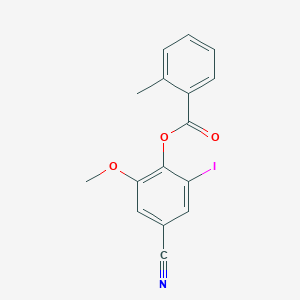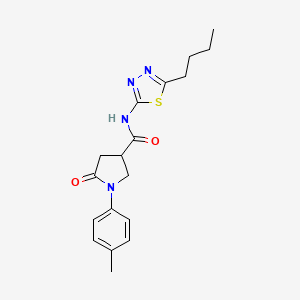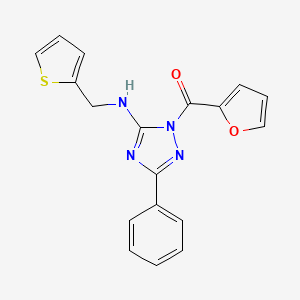![molecular formula C21H21ClN2O2 B4190830 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine](/img/structure/B4190830.png)
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine
Descripción general
Descripción
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 exerts its biological activity through the modulation of various neurotransmitter systems in the brain. It acts as a potent antagonist at the 5-HT2A and 5-HT2C serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. It also acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 acts as a sigma receptor agonist, which has been implicated in the modulation of various cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has been found to produce a wide range of biochemical and physiological effects in various animal models. It has been shown to produce antidepressant-like effects in the forced swim test and tail suspension test in mice. It has also been found to produce anxiolytic-like effects in the elevated plus maze test and light/dark box test in rats. Additionally, 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has been shown to produce antipsychotic-like effects in the apomorphine-induced climbing test in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has several advantages and limitations for lab experiments. Its potent biological activity and wide range of effects make it a valuable tool for studying various neurological and psychiatric disorders. However, its complex mechanism of action and potential off-target effects make it difficult to interpret the results of experiments. Additionally, the high cost and limited availability of 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, the development of more selective and potent analogs of 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 may lead to the discovery of new drugs for the treatment of various disorders.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been found to possess a wide range of biological activities such as serotonin receptor antagonism, dopamine receptor agonism, and sigma receptor agonism. These activities make 1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine 60-0175 a potential candidate for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(14-26-20)12-21(25)24-9-7-23(8-10-24)18-4-2-3-17(22)13-18/h2-6,11,13-14H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJVTOMMIESEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4190748.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4190769.png)
![methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4190773.png)
![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B4190799.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4190805.png)

![ethyl 6-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190818.png)
![2-[(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4190821.png)
![2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4190834.png)
amine oxalate](/img/structure/B4190842.png)
![N-cyclohexyl-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4190846.png)